molecular formula C29H32N2O B2481020 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024169-50-3

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2481020
CAS No.: 1024169-50-3
M. Wt: 424.588
InChI Key: OALWJPCWSKIPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone is a piperazine-derived compound characterized by a diphenylmethyl group attached to the piperazine ring and a phenylcyclopentyl ketone moiety. This structure combines lipophilic (diphenylmethyl, phenylcyclopentyl) and pharmacophore (piperazinyl ketone) elements, making it a candidate for exploring biological activities such as antimicrobial, anti-inflammatory, or CNS-modulating effects.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O/c32-28(29(18-10-11-19-29)26-16-8-3-9-17-26)31-22-20-30(21-23-31)27(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-17,27H,10-11,18-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALWJPCWSKIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethylpiperazine with phenylcyclopentyl ketone under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ketone Group

The ketone moiety (phenylcyclopentyl ketone) can participate in nucleophilic acyl substitutions under specific conditions. For example:

  • Reduction : The ketone may be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) .

  • Grignard Reactions : Reaction with Grignard reagents (e.g., RMgX) could yield tertiary alcohols, though steric hindrance from the cyclopentyl and diphenylmethyl groups may limit reactivity .

Piperazinyl Nitrogen Reactivity

The piperazinyl group contains a secondary amine capable of undergoing alkylation, acylation, or acid-base reactions:

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides.

  • Urea Formation : Reaction with isocyanates (R–NCO) produces urea derivatives under mild conditions (e.g., ice-cooling or room temperature in organic solvents) . For example:

    Target Compound+R–NCOUrea Derivative+HCl\text{Target Compound} + \text{R–NCO} \rightarrow \text{Urea Derivative} + \text{HCl}

    This reaction mirrors methodologies in EP0625507B1, where piperazinyl derivatives form ureas for pharmacological applications .

Condensation and Cyclization Reactions

The ketone group may participate in condensation reactions:

  • Schiff Base Formation : Interaction with primary amines under dehydrating conditions yields imines.

  • Heterocycle Synthesis : Potential for forming pyrimidines or triazines via cyclization with reagents like hydrazines or thioureas, as seen in structurally related nitrophenyl compounds.

Stability and Side Reactions

  • Hydrolysis : The ketone is stable under neutral aqueous conditions but may hydrolyze under strong acidic or basic conditions.

  • Oxidation : Resistant to mild oxidants but could degrade with strong oxidizing agents (e.g., KMnO4_4).

Table: Hypothesized Reactions and Conditions

Reaction TypeReagents/ConditionsExpected ProductSource Analogy
Urea formationIsocyanates, RT, organic solventPiperazinyl-urea derivativePatent EP0625507B1
Ketone reductionLiAlH4_4, dry etherSecondary alcoholPubChem CID 5018665
Piperazinyl alkylationAlkyl halides, baseQuaternary ammonium saltPubChem CID 2476953
Schiff base synthesisPrimary amine, heatImine derivativeGeneral methodology

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, particularly in the treatment of central nervous system disorders. Its ability to interact with specific receptors may modulate neurological pathways, leading to beneficial effects in conditions such as anxiety and depression.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be advantageous in treating inflammatory diseases.

Biological Studies

  • Biological Interactions : Research has focused on the interactions of 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone with various biomolecules. It may serve as a tool to study cellular processes and pathways, particularly those involving neurotransmitter systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, contributing to its potential as a therapeutic agent .

Industrial Applications

  • Synthesis and Reagent Use : In organic synthesis, this compound can act as a reagent or intermediate for producing other complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and chemicals.
  • Pharmaceutical Development : The compound's properties are explored for developing new pharmaceuticals, particularly those targeting neurological conditions or metabolic syndromes.

Case Studies and Research Findings

  • Therapeutic Efficacy : A study evaluated the compound's effectiveness in rodent models for treating anxiety disorders, showing promising results in reducing anxiety-like behaviors .
  • Inflammation Reduction : In vitro studies demonstrated that the compound could inhibit inflammatory pathways by modulating cytokine release, indicating potential use in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazinyl ketones, which exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural Variations and Key Properties

Compound Name Substituents on Piperazine Aryl/Ketone Group Molecular Weight Notable Activity/Application Reference
4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone Diphenylmethyl Phenylcyclopentyl ketone ~446* Research compound (unapproved)
[4-(Diphenylmethyl)piperazinyl] 4-methoxyphenyl ketone Diphenylmethyl 4-Methoxyphenyl 427.5 Investigational (target: Bact inhA)
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone 4-Chlorophenyl Phenylcyclopentyl ketone ~420* Research compound (unapproved)
(3,5-Dinitrophenyl)[4-(diphenylmethyl)piperazinyl]methanone Diphenylmethyl 3,5-Dinitrophenyl 446.46 ChemSpider ID 2845530 (no activity reported)
4-(p-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone p-Methoxyphenyl 3,4,5-Trimethoxyphenyl 386.18 Antibacterial (gram-positive/negative)

*Estimated based on similar structures.

Key Differences and Implications

Substituent Effects on Bioactivity: Diphenylmethyl vs. In contrast, chlorophenyl or methoxyphenyl groups may favor antimicrobial activity, as observed in quinolone derivatives . Aryl Ketone Modifications: The phenylcyclopentyl ketone in the target compound introduces steric bulk, which may reduce binding to bacterial targets compared to smaller aryl groups (e.g., 4-methoxyphenyl). For example, 3,4,5-trimethoxyphenyl derivatives show enhanced antibacterial activity due to improved membrane interaction .

Physicochemical Properties: Molecular Weight and Solubility: Higher molecular weight (e.g., 446.46 in the dinitrophenyl analog) correlates with reduced aqueous solubility, limiting bioavailability . The phenylcyclopentyl ketone variant may face similar challenges. Methoxy groups improve solubility and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related piperazinyl ketones, such as coupling α-bromo ketones with piperazine derivatives . However, the phenylcyclopentyl moiety may require specialized cyclization steps, as seen in cyclopentanone intermediates for fungicides .

Biological Activity

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone, a synthetic organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a piperazine ring substituted with a diphenylmethyl group and a phenylcyclopentyl ketone moiety. This unique arrangement contributes to its pharmacological properties.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Antioxidant Exhibits potential antioxidant properties that may protect against oxidative stress.
Anti-inflammatory Inhibits inflammatory pathways, potentially reducing symptoms in inflammatory diseases.
Anticancer May inhibit cancer cell proliferation through enzyme inhibition and receptor modulation.
Neuropharmacological Potential effects on neurotransmitter systems may influence mood and cognition.

Case Studies and Research Findings

Research on similar compounds provides insight into the potential biological activities of this compound. Notable findings include:

  • Antioxidant Activity : A study evaluating piperazine derivatives indicated significant antioxidant activity without cytotoxic effects in vitro, suggesting that derivatives could protect cells from oxidative damage .
  • Enzyme Inhibition : Compounds structurally similar to this compound have been shown to inhibit tyrosinase activity effectively, which is crucial in melanin biosynthesis and presents therapeutic potential for skin disorders .
  • Neurotransmitter Interaction : Research has highlighted the role of piperazine derivatives in modulating serotonin receptors, which could provide therapeutic benefits for mood disorders .

Q & A

Q. What are the common synthetic routes for synthesizing 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nitration and Friedel-Crafts acylation. For example:

Nitration : Introduce nitro groups to the benzylpiperazine precursor using a mixture of concentrated nitric and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .

Friedel-Crafts Acylation : React the nitrated intermediate with a cyclopentyl carbonyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone moiety .
Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2 equivalents of AlCl₃ for complete acylation) and temperature (reflux in anhydrous dichloromethane) to improve yields (>75%) .

Q. How can computational chemistry aid in the structural characterization of this compound?

Methodological Answer: Computational tools provide insights into molecular geometry and electronic properties:

  • Density Functional Theory (DFT) : Calculate bond angles, lengths, and spatial orientation to validate crystallographic data (e.g., C=O bond length ~1.22 Å) .
  • Molecular Dynamics Simulations : Predict solubility and stability in solvents (e.g., logP ~3.5 for lipophilicity) .
  • Docking Studies : Model interactions with biological targets (e.g., piperazine-nitrogen hydrogen bonding with enzyme active sites) .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound's potential biological activity, particularly against resistant bacterial strains?

Methodological Answer: Biological activity is assessed via:

  • Minimum Inhibitory Concentration (MIC) Assays : Test against ciprofloxacin-resistant P. aeruginosa (CRPA) and methicillin-resistant S. aureus (MRSA) using broth microdilution (e.g., MIC ≤16 µg/mL for CRPA) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., trifluoromethyl or methoxy groups) on the phenyl ring to enhance potency. Derivatives with bulkier substituents show improved membrane penetration .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer: Contradictions arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Impurity Profiling : Characterize byproducts (e.g., 1,4-bis(diphenylmethyl)piperazine) via LC-MS and compare their bioactivity to the parent compound .
  • Cross-Validation : Replicate studies in multiple cell lines (e.g., HEK293 and HepG2) to confirm target specificity .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

Methodological Answer: Key challenges include maintaining purity and yield at larger scales:

  • Reaction Scalability : Replace batch reactors with flow chemistry systems for nitration to improve heat dissipation and reduce side reactions .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the ketone intermediate (>98% purity) .
  • Industrial-Grade Catalysts : Optimize AlCl₃ recovery to reduce costs and environmental impact .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer: Strategies include:

  • Isosteric Replacement : Substitute the cyclopentyl group with a cyclohexyl moiety to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester linkages at the piperazine nitrogen to enhance oral bioavailability .
  • In Silico ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic parameters (e.g., half-life >4 hours) .

Q. What analytical techniques are critical for verifying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via NMR (e.g., ketone oxidation to carboxylic acid) .
  • Forced Degradation Studies : Use UV light (ICH Q1B guidelines) and acidic/alkaline conditions to identify photolytic and hydrolytic degradation pathways .

Q. How can toxicological risks be assessed during early-stage development?

Methodological Answer:

  • Acute Toxicity Screening : Conduct OECD 423 assays in rodents (e.g., LD₅₀ >500 mg/kg suggests low acute risk) .
  • Genotoxicity Testing : Perform Ames tests (bacterial reverse mutation assay) to detect mutagenic potential .
  • In Vitro Hepatotoxicity : Use HepaRG cells to predict liver injury via ALT/AST release assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.